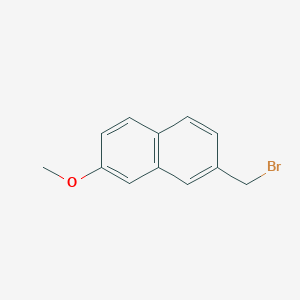

2-(Bromomethyl)-7-methoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-7-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUFWZKNTSSFAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)CBr)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546215 | |

| Record name | 2-(Bromomethyl)-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103143-23-3 | |

| Record name | 2-(Bromomethyl)-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 2 Bromomethyl 7 Methoxynaphthalene

Nucleophilic Substitution Reactions at the Bromomethyl Center

The C-Br bond in the bromomethyl group is polarized, rendering the benzylic-like carbon atom electrophilic and an excellent substrate for nucleophilic attack. This reactivity is further enhanced by the adjacent naphthalene (B1677914) ring, which can stabilize the transition states of both SN1 and SN2 reaction pathways.

2-(Bromomethyl)-7-methoxynaphthalene readily undergoes substitution reactions with a variety of heteroatom nucleophiles. These reactions are fundamental in synthetic chemistry for introducing new functional groups.

Amines: Primary and secondary amines react with this compound to yield the corresponding secondary and tertiary amines, respectively. These reactions typically proceed via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon, displacing the bromide ion in a single concerted step. Studies on analogous reactions, such as between benzyl (B1604629) bromide and substituted benzylamines, show that electron-donating groups on the nucleophilic amine increase the reaction rate, consistent with an SN2-type transition state. wikipedia.org

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently to form thioethers (sulfides). For instance, in reactions involving similar substrates like 2,7-bis(bromomethyl)naphthalene (B1600061), thiophenoxides have been shown to displace the bromide to form the corresponding aryl sulfanylmethyl naphthalene derivatives. libretexts.org This transformation is a reliable method for forming carbon-sulfur bonds.

Alkoxides: Alkoxides, such as sodium ethoxide, react to form ethers via the well-established Williamson ether synthesis. The alkoxide ion displaces the bromide ion to yield a 2-(alkoxymethyl)-7-methoxynaphthalene derivative. This reaction is a classic example of nucleophilic substitution for ether formation.

The table below summarizes these representative reactions.

| Nucleophile | Reagent Example | Product Class |

| Amine | Diethylamine | Tertiary Amine |

| Thiolate | Sodium thiophenoxide | Thioether |

| Alkoxide | Sodium ethoxide | Ether |

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a valuable electrophile for such transformations.

Carbanions: Stabilized carbanions, such as the enolate derived from diethyl malonate, are effective nucleophiles for alkylating this compound. In a typical malonic ester synthesis, diethyl malonate is deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. masterorganicchemistry.com This enolate then attacks the bromomethyl group in an SN2 reaction, displacing bromide and forming a new C-C bond. openochem.org The resulting product can be further hydrolyzed and decarboxylated to yield a substituted propanoic acid, a key structural motif in pharmaceuticals like Naproxen. openochem.orgmasterorganicchemistry.com

Organometallic Reagents: While strong organometallic reagents like Grignards and organolithiums can be problematic due to side reactions, organocuprates (Gilman reagents) are well-suited for SN2 reactions with alkyl halides. masterorganicchemistry.com A lithium dialkylcuprate, for example, could react with this compound to form a new C-C bond by coupling the alkyl group from the cuprate (B13416276) to the methylene (B1212753) carbon. masterorganicchemistry.comgoogle.com This method is particularly useful for coupling with primary alkyl halides. masterorganicchemistry.com

The substitution reactions of this compound are mechanistically interesting due to the structure of the substrate. The naphthalene ring can stabilize an adjacent positive charge, making an SN1 pathway involving a carbocation intermediate plausible. However, as a primary halide, it is also an excellent substrate for a concerted SN2 pathway. nih.govorgsyn.org

Consequently, the reaction often proceeds through a borderline SN1/SN2 mechanism. The precise pathway is influenced by several factors:

Nucleophile: Strong, unhindered nucleophiles favor the SN2 pathway. Weaker, neutral nucleophiles (like methanol (B129727) or ethanol (B145695) in solvolysis) may favor an SN1 pathway.

Solvent: Polar aprotic solvents (e.g., acetonitrile) tend to accelerate SN2 reactions, while polar protic solvents can stabilize the carbocation intermediate of an SN1 reaction. epo.org

Substituents: The electron-donating methoxy (B1213986) group on the naphthalene ring can further stabilize the potential carbocation intermediate, making the SN1 pathway more accessible compared to an unsubstituted analogue. Kinetic studies on the similar p-methoxybenzyl bromide have shown that the reaction can proceed simultaneously via independent SN1 and SN2 mechanisms, with the observed rate being a sum of the first-order (SN1) and second-order (SN2) rate constants. google.com The reaction is thermodynamically favorable due to the formation of a more stable bond (e.g., C-N, C-S, C-O, C-C) at the expense of the weaker C-Br bond.

Transformations Involving the Methoxy Substituent

The methyl ether can be cleaved to reveal the corresponding naphthol, a valuable synthetic intermediate.

Demethylation: This transformation is typically achieved under acidic conditions. A common method involves refluxing with strong acids like hydrobromic acid (HBr). The reaction rate can be significantly accelerated by using a phase-transfer catalyst such as Aliquat-336, which facilitates the reaction between the aqueous HBr and the organic substrate. scispace.com Complete conversion of 2-methoxynaphthalene (B124790) to 2-naphthol (B1666908) has been achieved in 2 hours using this system. scispace.com Other reagents, including Lewis acids like aluminum chloride or boron tribromide, are also effective for cleaving aryl methyl ethers. chemicalbook.com

Alkylation: The reverse reaction, alkylation of the corresponding 7-hydroxy-2-(bromomethyl)naphthalene, can be performed to introduce different alkoxy groups. This is typically accomplished under basic conditions (e.g., using sodium hydride or potassium carbonate to deprotonate the phenol) followed by treatment with an alkyl halide. The synthesis of 2-methoxynaphthalene from 2-naphthol and a methylating agent like dimethyl sulfate (B86663) is a standard laboratory and industrial procedure.

The table below highlights common methods for demethylation.

| Reagent | Conditions | Product |

| Hydrobromic Acid (HBr) / Aliquat-336 | Reflux | 2-Naphthol derivative |

| Boron Tribromide (BBr₃) | Dichloromethane, low temp. | 2-Naphthol derivative |

| Aluminum Chloride (AlCl₃) | Dichloromethane, reflux | 2-Naphthol derivative |

The methoxy group is a powerful electron-donating group through resonance, making the naphthalene ring system more nucleophilic and thus more reactive towards electrophilic aromatic substitution. It acts as an activating group and directs incoming electrophiles primarily to the ortho and para positions.

In the 2-methoxynaphthalene system, the primary sites for electrophilic attack are C-1 (ortho) and C-6 (para-like, on the adjacent ring). While the C-1 position is electronically activated, it is sterically hindered by the adjacent fused ring. masterorganicchemistry.comgoogle.com Consequently, many electrophilic substitution reactions, particularly Friedel-Crafts acylation and alkylation, show a strong preference for substitution at the C-6 position. openochem.org

Friedel-Crafts Acylation: The acylation of 2-methoxynaphthalene with reagents like acetic anhydride (B1165640) or acetyl chloride is a key step in the synthesis of precursors for the anti-inflammatory drug Naproxen. Using solid acid catalysts like zeolites, high selectivity for 2-acetyl-6-methoxynaphthalene (B28280) can be achieved. openochem.org The reaction proceeds via the formation of an acylium ion electrophile, which then attacks the electron-rich naphthalene ring, preferentially at the C-6 position.

Friedel-Crafts Alkylation: Similarly, alkylation with agents like tert-butanol (B103910) over zeolite catalysts yields 6-tert-butyl-2-methoxynaphthalene as the major product. The catalyst's shape-selectivity can further enhance the preference for the less sterically hindered C-6 isomer.

This directing effect makes the 7-methoxy group a critical control element in the functionalization of the naphthalene core, guiding the synthesis towards specific isomers required for applications such as pharmaceuticals.

Oxidative Transformations of the Chemical Compound

The bromomethyl group of this compound is susceptible to oxidation to the corresponding aldehyde, 7-methoxy-2-naphthaldehyde (B3272410). This transformation is a valuable step in organic synthesis, as aldehydes are key intermediates for a wide range of subsequent reactions, including reductive aminations, Wittig reactions, and the formation of Schiff bases. While direct oxidation of this compound is not extensively detailed in readily available literature, analogous transformations of other 2-(bromomethyl)naphthalene (B188764) derivatives suggest that several methods could be effectively employed.

Common reagents for the oxidation of benzylic halides to aldehydes include dimethyl sulfoxide (B87167) (DMSO) based methods like the Kornblum oxidation, or the use of other oxidizing agents such as hexamethylenetetramine (Sommelet reaction) or N-oxides. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid.

Table 1: Plausible Oxidative Transformations of this compound

| Oxidizing Agent/Method | Product | Potential Byproducts |

| Dimethyl sulfoxide (DMSO) | 7-methoxy-2-naphthaldehyde | 7-methoxy-2-naphthalenecarboxylic acid |

| Hexamethylenetetramine | 7-methoxy-2-naphthaldehyde | - |

| 2-Nitropropane, sodium ethoxide | 7-methoxy-2-naphthaldehyde | - |

Reductive Transformations of the Chemical Compound

The bromomethyl group in this compound can be readily reduced to a methyl group, yielding 2-methyl-7-methoxynaphthalene. This reduction effectively removes the reactive benzylic bromide and replaces it with a less reactive methyl group. This transformation is typically achieved using hydride reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing alkyl halides to the corresponding alkanes. doubtnut.comreddit.comvedantu.com The reaction proceeds via a nucleophilic substitution mechanism where a hydride ion displaces the bromide. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce alkyl halides but can be effective under specific conditions or with the use of additives. Catalytic hydrogenation over a palladium catalyst is another common method for the reduction of benzylic halides.

Table 2: Potential Reductive Transformations of this compound

| Reducing Agent | Product | Reaction Conditions |

| Lithium aluminum hydride (LiAlH₄) | 2-methyl-7-methoxynaphthalene | Anhydrous ether or THF |

| Sodium borohydride (NaBH₄) | 2-methyl-7-methoxynaphthalene | Phase-transfer catalysis or in polar aprotic solvents |

| H₂, Pd/C | 2-methyl-7-methoxynaphthalene | Various solvents, room temperature and pressure |

Cross-Coupling Reactions and Associated Mechanistic Studies

The carbon-bromine bond in this compound is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves the oxidative addition of the benzyl bromide to a low-valent palladium complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the product and regenerate the palladium catalyst. wikipedia.orgbyjus.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the benzyl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.govacs.org This method is widely used for the formation of C(sp³)–C(sp²) bonds.

Sonogashira Coupling: This reaction couples the benzyl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. rsc.orgthieme-connect.comwikipedia.orgpearson.com This provides a direct route to substituted alkynes.

Heck Reaction: The Heck reaction involves the coupling of the benzyl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgbyjus.comnih.govnih.govrsc.org This reaction leads to the formation of a new carbon-carbon bond at the vinylic position of the alkene.

Table 3: Representative Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, JohnPhos, K₂CO₃ | Diaryl- or aryl-alkyl-methanes |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Aryl-2-alkynes |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Substituted stilbenes |

Cyclization and Rearrangement Reactions Facilitated by the Chemical Compound

The reactive nature of the bromomethyl group allows this compound to participate in various cyclization and rearrangement reactions, leading to the formation of new ring systems.

Intramolecular Cyclization: If the naphthalene ring is substituted with a suitable nucleophile at an appropriate position, intramolecular cyclization can occur. For instance, a hydroxyl or amino group at the 1- or 3-position could potentially displace the bromide to form a five- or six-membered heterocyclic ring fused to the naphthalene core. The propensity for such reactions depends on the length and nature of the tether connecting the nucleophile and the electrophilic benzylic carbon. scirp.orgscirp.org

Rearrangement Reactions: While less common for simple benzyl halides, rearrangement reactions can be induced under specific conditions. For example, under Friedel-Crafts conditions, migration of the bromomethyl group or other alkyl groups on the naphthalene ring could potentially occur, although this is generally not a facile process. researchgate.net More complex, multi-step reaction sequences involving the initial transformation of the bromomethyl group could lead to rearranged products.

Table 4: Potential Cyclization and Rearrangement Reactions

| Reaction Type | Reactant/Conditions | Product Type |

| Intramolecular Cyclization | Naphthalene with a proximate nucleophilic group | Fused heterocyclic systems |

| Friedel-Crafts Type Rearrangement | Lewis acid catalyst | Isomeric substituted naphthalenes |

Precursor for Complex Naphthalene Architectures and Fused Polycyclic Systems

The inherent reactivity of the bromomethyl group makes this compound an excellent electrophile for introducing the 7-methoxynaphthylmethyl moiety into a molecule. This functionality is a cornerstone for building larger, more intricate naphthalene-based structures and for synthesizing fused polycyclic aromatic systems. The typical strategy involves an initial nucleophilic substitution at the benzylic position, followed by intramolecular cyclization reactions to forge new rings onto the naphthalene core.

For example, it can be used in reactions like Friedel-Crafts alkylations or as a precursor in cyclization strategies to create multi-ring systems. The methoxy group not only influences the electronic properties of the naphthalene system but also directs the position of subsequent electrophilic aromatic substitution reactions, providing regiochemical control in the synthesis of complex architectures.

Table 1: Representative Synthesis of a Fused Naphthalene System

| Step | Reactant(s) | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | This compound, Diethyl malonate | Sodium ethoxide (NaOEt), Ethanol (EtOH), Reflux | Diethyl 2-((7-methoxynaphthalen-2-yl)methyl)malonate | C-C bond formation via nucleophilic substitution. |

| 2 | Product from Step 1 | Polyphosphoric acid (PPA), Heat | A polycyclic ketone derivative | Intramolecular Friedel-Crafts acylation to form a new fused six-membered ring. |

Role in the Construction of Macrocyclic and Bridged Naphthalene Systems (e.g., Naphthalenophanes)

Macrocyclic structures containing aromatic units, often called cyclophanes, are of significant interest for their unique conformational properties and applications in host-guest chemistry. While the synthesis of naphthalenophanes typically involves the reaction of bis-functionalized naphthalenes, this compound can serve as a crucial component in forming macrocyclic or bridged systems.

Its mono-functional nature allows it to be incorporated into larger ring structures through reactions with difunctional linkers. For instance, reaction with a long-chain diol or diamine under high-dilution conditions can lead to the formation of large macrocycles where the naphthalene unit is an integral part of the ring. Dimerization is another strategy to produce symmetrical naphthalenophanes.

Table 2: Illustrative Synthesis of a Naphthalene-Containing Macrocycle

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product Type | Key Transformation |

| This compound | Hydroquinone | Potassium carbonate (K₂CO₃), Acetonitrile (B52724) (MeCN), High Dilution | Naphthalenophane | Dimerization via Williamson ether synthesis to form a macrocyclic ether. |

| This compound | 1,10-Decanedithiol | Cesium carbonate (Cs₂CO₃), N,N-Dimethylformamide (DMF) | Thia-bridged Naphthalene | Formation of a macrocyclic thioether linking two naphthalene units. |

Intermediate in the Synthesis of Diverse Organic Molecules

The true versatility of this compound is highlighted by its role as a synthetic intermediate. The bromomethyl group is a synthetically useful functional handle that can be readily converted into a wide array of other groups through straightforward chemical reactions. This allows chemists to introduce various functionalities onto the naphthalene scaffold, paving the way for the synthesis of a broad spectrum of target molecules.

Common transformations include conversion to alcohols, ethers, amines, nitriles, and phosphonium (B103445) salts, the last of which are precursors for the Wittig reaction to form alkenes. This flexibility makes it a foundational building block for libraries of substituted naphthalenes for screening in drug discovery and materials science.

Table 3: Functional Group Interconversions from this compound

| Target Functional Group | Reagent(s) | Product | Reaction Type |

| Alcohol (-CH₂OH) | Sodium hydroxide (B78521) (NaOH), H₂O/THF | (7-Methoxynaphthalen-2-yl)methanol | Hydrolysis |

| Nitrile (-CH₂CN) | Sodium cyanide (NaCN), DMSO | 2-(7-Methoxynaphthalen-2-yl)acetonitrile | Cyanation |

| Amine (-CH₂NH₂) | 1. Potassium phthalimide; 2. Hydrazine (N₂H₄) | (7-Methoxynaphthalen-2-yl)methanamine | Gabriel Synthesis |

| Phosphonium Salt (-CH₂P⁺Ph₃Br⁻) | Triphenylphosphine (PPh₃), Toluene | ((7-Methoxynaphthalen-2-yl)methyl)triphenylphosphonium bromide | Quarternization |

| Ether (-CH₂OR) | Sodium alkoxide (NaOR), THF | 2-(Alkoxymethyl)-7-methoxynaphthalene | Williamson Ether Synthesis |

Development of Highly Functionalized Naphthalene Scaffolds for Chemical Research

Building upon its utility as an intermediate, this compound is a platform for creating highly functionalized naphthalene scaffolds. The presence of two distinct functional points—the reactive bromomethyl group and the electron-rich aromatic ring system activated by the methoxy group—allows for sequential and regioselective modifications.

Researchers can first transform the bromomethyl group into a desired functionality and then perform further reactions, such as electrophilic aromatic substitution (e.g., nitration, halogenation, or acylation), on the naphthalene core. The activating, ortho-, para-directing nature of the methoxy group provides good regiochemical control over these subsequent substitutions, enabling the rational design and synthesis of polysubstituted naphthalenes for specific research applications.

Table 4: Example of Sequential Functionalization

| Step | Starting Material | Reagents & Conditions | Product | Purpose |

| 1 | This compound | KCN, DMSO | 2-(7-Methoxynaphthalen-2-yl)acetonitrile | Convert bromomethyl to a less reactive, electron-withdrawing nitrile. |

| 2 | Product from Step 1 | Br₂, Acetic Acid | 2-((1-Bromo-7-methoxynaphthalen-2-yl)acetonitrile | Regioselective bromination of the naphthalene ring directed by the methoxy group. |

Conclusion

Analytical and Spectroscopic Characterization Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy would be used to identify the number and type of hydrogen atoms in 2-(Bromomethyl)-7-methoxynaphthalene. The spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the bromomethyl (-CH₂Br) group, and the methyl protons of the methoxy (B1213986) (-OCH₃) group. The chemical shift (δ) of the methylene protons would be significantly downfield due to the deshielding effect of the adjacent bromine atom. The integration of these signals would confirm the ratio of protons in the molecule, while the splitting patterns (multiplicity) would reveal the connectivity between adjacent, non-equivalent protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the non-equivalent carbon atoms. For this compound, thirteen distinct signals would be anticipated: ten for the naphthalene ring carbons, one for the bromomethyl carbon, one for the methoxy carbon, and one for the carbon to which the methoxy group is attached, each with a characteristic chemical shift.

2D-NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive structural assignments. A COSY spectrum would map the coupling relationships between protons, confirming the positions of substituents on the naphthalene ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Distinct signals for aromatic (naphthalene), methylene (-CH₂Br), and methyl (-OCH₃) protons. | Proton count, chemical environment, and proton-proton coupling. |

| ¹³C NMR | 12 unique signals corresponding to each non-equivalent carbon atom. | Carbon skeleton framework. |

| 2D-NMR (COSY, HSQC) | Cross-peaks indicating ¹H-¹H and ¹H-¹³C correlations. | Definitive structural connectivity and assignment of all proton and carbon signals. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. For this compound (C₁₂H₁₁BrO), HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure by breaking it into smaller, charged fragments. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, expected fragmentation pathways would include the loss of the bromine atom (M-Br)⁺ or the entire bromomethyl group (M-CH₂Br)⁺, leading to the formation of a stable naphthylmethyl cation.

| Technique | Expected Measurement | Information Gained |

|---|---|---|

| HRMS (ESI-TOF) | Highly accurate m/z value for the molecular ion [C₁₂H₁₁BrO]⁺. | Confirmation of elemental composition and molecular formula. |

| Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks with approximately 1:1 intensity ratio. | Confirmation of the presence of one bromine atom. |

| Fragmentation Analysis | Characteristic fragment ions corresponding to losses of Br, CH₂Br, etc. | Structural information and confirmation of functional groups. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic System Probing

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include C-H stretching vibrations from the aromatic ring and the alkyl groups, C=C stretching from the naphthalene ring, and C-O stretching from the methoxy ether linkage. A distinct peak corresponding to the C-Br bond would also be present in the lower frequency region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic system of conjugated molecules. The naphthalene ring system in this compound contains an extensive π-electron system, which would result in strong absorption bands in the UV region. The spectrum would show characteristic λₘₐₓ values corresponding to π-π* electronic transitions within the aromatic system.

| Technique | Expected Spectral Features | Information Gained |

|---|---|---|

| Infrared (IR) | Aromatic C-H stretch, Alkyl C-H stretch, Aromatic C=C stretch, C-O ether stretch, C-Br stretch. | Identification of key functional groups. |

| UV-Visible | Strong absorption maxima (λₘₐₓ) in the UV range. | Probing the conjugated π-electron system of the naphthalene core. |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise atomic coordinates. This data allows for the direct measurement of bond lengths, bond angles, and torsional angles within the molecule. Furthermore, XRD reveals how the molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking or halogen bonding that may be present in the solid state. This technique provides an unambiguous confirmation of the compound's constitution and conformation.

Computational and Theoretical Chemistry Studies

Prediction and Elucidation of Reaction Mechanisms via Computational Models

Computational models are invaluable for predicting and elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. researchgate.net For 2-(Bromomethyl)-7-methoxynaphthalene, a key reaction of interest is nucleophilic substitution at the benzylic carbon of the bromomethyl group.

The bromomethyl group is a good leaving group, making the benzylic carbon susceptible to attack by nucleophiles. Computational studies can model the reaction pathway of, for example, an SN2 reaction with a nucleophile. By calculating the potential energy surface of the reaction, the structure of the transition state can be determined, and the activation energy barrier can be calculated. This information helps in predicting the feasibility and rate of the reaction under different conditions.

Furthermore, computational models can be used to study the regioselectivity of reactions involving the naphthalene (B1677914) ring. For instance, in electrophilic aromatic substitution reactions, theoretical calculations can predict the most likely site of attack on the aromatic ring by analyzing the charge distribution and the stability of the resulting intermediates (sigma complexes).

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule, including its preferred conformations, plays a significant role in its reactivity and biological activity. Conformational analysis using computational methods can identify the stable conformers of this compound and the energy barriers for rotation around its single bonds. researchgate.net

The primary flexible bond in this molecule is the C-C bond connecting the bromomethyl group to the naphthalene ring. Rotation around this bond will lead to different conformers with varying steric interactions between the bromine atom and the adjacent parts of the naphthalene ring. Computational methods can be used to calculate the potential energy as a function of the dihedral angle of this bond, allowing for the identification of the lowest energy (most stable) conformer. biomedres.us

For more complex naphthalene derivatives, such as those with chiral centers, computational models can predict the relative stabilities of different stereoisomers and help in understanding the stereochemical outcomes of reactions.

Elucidation of Structure-Reactivity Relationships through Theoretical Approaches

Theoretical approaches can establish quantitative structure-activity relationships (QSAR) and more general structure-reactivity relationships by correlating calculated molecular descriptors with observed chemical or biological activity. nih.govnih.gov For a series of related naphthalene derivatives, computational chemistry can be used to calculate a variety of descriptors, such as:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific conformational parameters.

Lipophilic Descriptors: Calculated logP (partition coefficient).

By analyzing the correlation between these descriptors and the observed reactivity (e.g., reaction rates, equilibrium constants, or biological activity), a predictive model can be developed. nih.govnih.gov This model can then be used to understand the key molecular features that govern the reactivity of the compounds and to design new molecules with desired properties. For instance, understanding how the position of the methoxy (B1213986) group on the naphthalene ring affects the reactivity of the bromomethyl group can be elucidated through a systematic computational study of different isomers.

Concluding Remarks and Future Research Perspectives

Current Challenges in the Synthesis and Reactivity of 2-(Bromomethyl)-7-methoxynaphthalene

The synthesis and manipulation of specific isomers like this compound present distinct challenges that underscore broader issues in the field.

Functional Group Introduction: The introduction of the reactive bromomethyl group can be problematic. Radical bromination of a corresponding methylnaphthalene precursor can lack selectivity and lead to over-bromination or side reactions. Alternative methods, while potentially milder, may require less common starting materials or more complex synthetic steps. For instance, the synthesis of the related 2-bromo-3-(bromomethyl)naphthalene (B8671974) involves a multi-step sequence starting from naphthalene (B1677914). researchgate.netdergipark.org.tr

Reactivity and Stability: The benzylic bromide in this compound makes the compound highly reactive and a valuable synthetic intermediate. However, this reactivity also contributes to its limited stability. It is susceptible to hydrolysis and can act as a potent lachrymator, necessitating careful handling and storage. Its utility in substitution and coupling reactions is often a trade-off with its propensity for undesired side reactions or degradation over time.

Emerging Synthetic Strategies and Methodological Advancements in Naphthalene Chemistry

In response to the challenges of traditional methods, organic chemists have developed a host of innovative strategies for constructing and functionalizing the naphthalene scaffold. researchgate.netthieme-connect.com These advancements prioritize efficiency, selectivity, and atom economy.

One of the most significant recent advances is the use of transition metal-catalyzed C-H bond functionalization. anr.frresearchgate.net This approach allows for the direct introduction of functional groups onto the naphthalene core without the need for pre-functionalized starting materials, thereby shortening synthetic routes. anr.fr The use of directing groups can guide the catalyst to a specific C-H bond, offering a powerful solution to the problem of regioselectivity. researchgate.net

Other key developments include:

Benzannulation Reactions: These methods construct the naphthalene ring system from simpler acyclic or monocyclic precursors, often providing excellent control over the substitution pattern.

Metal-Free Cyclizations: Boron trichloride (B1173362) (BCl3)-mediated cyclization of α-substituted o-alkynylstyrenes provides a metal-free route to highly functionalized naphthalenes. researchgate.net

Skeletal Editing: A groundbreaking strategy involves the transmutation of atoms within an existing ring system. For example, nitrogen-to-carbon single-atom transmutations can convert readily available isoquinolines into substituted naphthalenes, offering a novel entry point to diverse structures. nih.govcitedrive.combohrium.com

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| C-H Activation/Functionalization | Direct replacement of a C-H bond with a new functional group, often catalyzed by transition metals (e.g., Palladium, Rhodium). | High atom economy, reduced step count, potential for novel regioselectivity using directing groups. | anr.frresearchgate.net |

| Benzannulation Reactions | Construction of the second aromatic ring onto a benzene (B151609) derivative to form the naphthalene scaffold. | Excellent control over final substitution pattern from acyclic precursors. | |

| Transition-Metal-Catalyzed Annulation | The coupling of aryl halides or arylmetal compounds with alkynes using transition metals to build the naphthalene system. | Versatility in coupling partners and tolerance of various functional groups. | nih.govresearchgate.net |

| Skeletal Editing (e.g., N-to-C Transmutation) | Conversion of heterocycles like isoquinolines into naphthalenes by swapping a heteroatom (e.g., nitrogen) for a carbon atom. | Provides access to naphthalene derivatives from different starting materials, expanding synthetic possibilities. | citedrive.combohrium.com |

Untapped Potential in Novel Chemical Transformations and Reaction Design

Beyond established methods, the future of naphthalene chemistry lies in harnessing novel reactivity and designing more sophisticated transformations. The naphthalene core is not merely a static scaffold but a reactive entity with untapped potential.

Late-Stage Functionalization: A major goal is the development of methods to modify complex, naphthalene-containing molecules at a late stage in their synthesis. This would allow for the rapid generation of analogues for biological screening or materials testing without having to redesign the entire synthetic route. C-H functionalization is a key enabling technology in this area. researchgate.net

Photoredox and Electrocatalysis: The use of light or electricity to drive chemical reactions offers new avenues for naphthalene functionalization under mild conditions. These methods can enable transformations that are difficult to achieve with traditional thermal reactions, such as novel cycloadditions or radical-based functionalizations.

Anion-π Interactions: The electron-deficient nature of some naphthalene derivatives, such as naphthalene diimides (NDIs), allows them to engage in anion-π interactions. This non-covalent interaction is being explored for applications in catalysis, sensing, and the construction of complex supramolecular architectures. bohrium.com

Skeletal Editing Beyond N-to-C: The concept of skeletal editing is still in its infancy. Future research could expand this to include other atom insertions, deletions, or transmutations, providing unprecedented control over molecular architecture and allowing for the conversion of simple feedstocks into complex naphthalene structures. bohrium.com

Prospects for Future Research Directions in Synthetic Naphthalene Chemistry

The field of synthetic naphthalene chemistry is moving towards greater precision, efficiency, and sustainability. Future research will likely focus on several key areas:

Sustainable Synthesis: There is a strong emphasis on developing "green" synthetic methods that reduce waste, avoid hazardous reagents, and use less expensive and more abundant catalysts, potentially moving away from precious metals like palladium. anr.fr

Catalyst Development: The design of new catalysts with enhanced activity and selectivity will be crucial. This includes developing catalysts for C-H functionalization that operate at lower temperatures, tolerate a wider range of functional groups, and can be recycled and reused.

Integration with Computational Chemistry: The use of computational tools to predict reaction outcomes, elucidate mechanisms, and design new reactions will become increasingly important. This synergy between theoretical and experimental chemistry will accelerate the discovery of new synthetic methods.

Applications-Driven Synthesis: The synthesis of naphthalene derivatives will continue to be driven by their applications in medicinal chemistry, materials science, and electronics. nih.govrsc.org The demand for novel compounds with specific biological or physical properties will inspire the development of new synthetic strategies to access previously unattainable molecular architectures. The naphthalene ring is a versatile platform that will continue to be a central focus in the quest for new anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netacs.org

Q & A

Q. What are the optimal synthetic routes for 2-(Bromomethyl)-7-methoxynaphthalene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves bromination of 7-methoxynaphthalene derivatives. For example, alkylation of 7-methoxynaphthalene with bromomethylating agents (e.g., propargyl bromide) in the presence of a base like K₂CO₃ in DMF, followed by purification via column chromatography . Purity validation requires techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. Melting point determination (e.g., 51–54°C for the compound) and gas chromatography (GC) with >93% purity thresholds are also critical .

Q. How should researchers design toxicity studies for this compound in animal models?

- Methodological Answer : Follow standardized protocols for in vivo toxicology, including dose randomization, allocation concealment, and endpoint reporting (e.g., hepatic, renal, or respiratory effects). Use risk-of-bias questionnaires to ensure study validity (Table C-7 in ATSDR guidelines). Route of exposure (oral, dermal, or inhalation) must align with the compound’s physicochemical properties, such as solubility in water or organic solvents .

Q. What analytical techniques are recommended for detecting this compound in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace detection. Sample preparation may involve solid-phase extraction (SPE) for water/soil matrices. Biomonitoring in occupational populations requires urinary metabolite analysis, though standardized methods for naphthalene derivatives are still under development .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine position) influence cytochrome P450-mediated metabolism of naphthalene derivatives?

- Methodological Answer : Conduct in vitro assays with recombinant CYP enzymes (e.g., CYP2A13 or CYP2A6) to compare metabolic activation. Use LC-MS to quantify reactive intermediates like epoxides. For this compound, steric effects from the bromomethyl group may inhibit binding to CYP active sites, altering toxicity profiles .

Q. What experimental strategies resolve contradictions in reported toxicokinetic data for brominated naphthalenes?

- Methodological Answer : Perform interspecies comparisons (e.g., rat vs. human hepatocytes) to assess metabolic differences. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response relationships. Address data gaps via in silico QSAR models for bioavailability and partition coefficients (log P) .

Q. How can researchers correlate environmental exposure levels of this compound with biomarker detection in biological samples?

- Methodological Answer : Develop longitudinal cohort studies with air/water monitoring paired with biomonitoring (e.g., urinary 1,2-dihydroxynaphthalene). Use reverse-phase HPLC with fluorescence detection for high sensitivity. Statistical modeling (e.g., linear regression) can link environmental concentrations (ppb) to biomarker levels .

Experimental Design & Data Analysis

Q. What controls are essential in mechanistic studies of this compound-induced oxidative stress?

- Methodological Answer : Include negative controls (vehicle-only exposure) and positive controls (e.g., tert-butyl hydroperoxide). Measure glutathione (GSH) depletion, lipid peroxidation (via malondialdehyde assays), and mitochondrial ROS production. Validate findings with N-acetylcysteine (NAC) pretreatment to confirm oxidative pathways .

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Optimize reaction parameters (temperature, solvent purity, catalyst loading) using design of experiments (DoE) approaches. Implement quality control via inline FTIR or Raman spectroscopy to monitor reaction progress. Statistical process control (SPC) charts can identify outliers in yield data .

Toxicological & Mechanistic Insights

Q. What are the critical data gaps in understanding the endocrine-disrupting potential of this compound?

Q. How does this compound compare to its non-brominated analog in genotoxicity assays?

- Methodological Answer :

Perform Ames tests (with/without metabolic activation) and micronucleus assays. The bromine substituent may increase electrophilicity, enhancing DNA adduct formation. Compare adduct profiles via ³²P-postlabeling or mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.